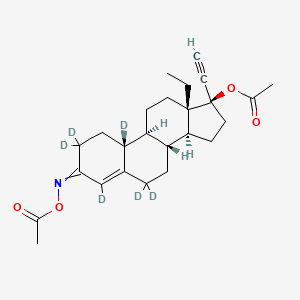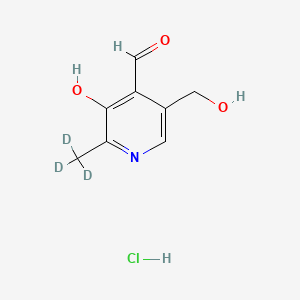
Acetylsalicylic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylsalicylic Acid-d4 is an antithrombotic, anti-inflammatory, antipyretic analgesic . It is also known as Aspirin and is commonly used for the treatment of pain and fever due to various causes . It has both anti-inflammatory and antipyretic effects .
Synthesis Analysis
The synthesis of Acetylsalicylic Acid involves the reaction of salicylic acid, acetic anhydride, and phosphoric acid to produce aspirin and acetic acid . Phosphoric acid acts as a catalyst in the initial mixture of the reactants to speed up the reaction . The reaction involves the conversion of a phenol to an ester .
Molecular Structure Analysis
Acetylsalicylic acid has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol . Its chemical structure consists of a benzene ring with two functional groups attached to it: an acetyl group (-COCH3) and a carboxylic acid group (-COOH) .
Chemical Reactions Analysis
Acetylsalicylic Acid-d4 exhibits various chemical reactions. For instance, it has been observed that it has a higher Rf value than salicylic acid, which proves that salicylic acid was more polar because of the extra functional group .
Physical And Chemical Properties Analysis
Acetylsalicylic Acid-d4 is a solid with a molecular weight of 184.18 . It has a melting point of 136-140 ℃ , and it is slightly soluble in water, soluble in ethanol, ether, chloroform, and also soluble in strong alkaline solution, and decomposes at the same time .
Aplicaciones Científicas De Investigación
Antithrombotic Applications
ASA-d4 is widely recognized for its antithrombotic properties. It’s used at low doses to prevent cardiovascular disturbances by inhibiting platelet aggregation. This application is crucial for patients at high risk of cardiovascular diseases, as it helps prevent conditions such as myocardial infarction and stroke .
Anti-inflammatory and Antipyretic Effects
In the realm of anti-inflammatory and antipyretic effects, ASA-d4 plays a significant role. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which in turn reduces the synthesis of prostaglandins, thereby alleviating inflammation and fever .
Analgesic Uses
ASA-d4 serves as a non-narcotic analgesic, providing relief from various types of pain, including headaches, neuralgia, and rheumatic pain. Its analgesic effect is attributed to its ability to block pain signals at the site of injury and in the central nervous system .
Veterinary Pharmacokinetics
In veterinary medicine, ASA-d4’s pharmacokinetics have been studied, particularly in dairy cattle. Research has focused on determining milk concentrations of salicylic acid following ASA-d4 administration to postpartum dairy cows, which is vital for establishing safe milk withdrawal periods .
Complexation with Glycyrrhizic Acid
ASA-d4 has been complexed with glycyrrhizic acid to form a promising dosage form. This complexation aims to enhance the pharmacological activity of ASA-d4 while reducing its gastrointestinal toxicity, which is a significant advancement in drug formulation .
Role in Regenerative Medicine
Recent studies have unveiled that ASA-d4 can influence regenerative capacity-related functions in endometrial stem cells. It exerts its function by suppressing prosurvival pathways, which has implications for tissue regeneration and repair .
Mecanismo De Acción
Mode of Action
Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes . As a result, the production of prostaglandins and thromboxanes is suppressed . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors .
Biochemical Pathways
The inhibition of COX enzymes by aspirin leads to decreased production of prostaglandins and thromboxanes . This suppression affects various biochemical pathways, leading to the reduction of inflammation, relief of pain, prevention of clotting, and reduction of fever . Moreover, aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory .
Pharmacokinetics
Following absorption in the gastrointestinal tract, acetylsalicylic acid rapidly binds to and acetylates a serine residue in its target enzyme family, the cyclooxygenases (COXs) . The rapid metabolism of acetylsalicylic acid results in salicylic acid, an active metabolite with residual anti-inflammatory activity .
Result of Action
The molecular and cellular effects of acetylsalicylic acid’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, pain, and fever, and prevents clotting . Additionally, the production of lipoxins by aspirin-modified COX-2 has anti-inflammatory effects .
Safety and Hazards
Direcciones Futuras
Recent studies have revealed that Acetylsalicylic Acid-d4 has diverse effects on various endometrial stem cell functions related to regenerative capacity . This finding is a critical step toward the development of more effective therapeutic strategies to increase the chances of successful pregnancy .
Propiedades
IUPAC Name |
2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675533 |
Source


|
| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97781-16-3 |
Source


|
| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








